5,7-Dihydrofuro[3,4-b]pyridine-3-carboxylic acid
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Overview
Description
5,7-Dihydrofuro[3,4-b]pyridine-3-carboxylic acid: is a heterocyclic compound that has garnered significant interest due to its potential therapeutic and industrial applications. This compound is characterized by a fused ring structure comprising a furan ring and a pyridine ring, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dihydrofuro[3,4-b]pyridine-3-carboxylic acid typically involves the reaction of alkyl 2-methyl 6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylates with appropriate reagents under microwave-assisted conditions. This eco-friendly approach reduces the use of solvents and simplifies the work-up procedures, offering moderate to high yields .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis suggests potential scalability for industrial applications, given its efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dihydrofuro[3,4-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 5,7-Dihydrofuro[3,4-b]pyridine-3-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for further pharmacological studies .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects, particularly in the treatment of cancer and neurological disorders .
Industry: Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity .
Mechanism of Action
The mechanism of action of 5,7-Dihydrofuro[3,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. By binding to these targets, the compound can modulate downstream signaling pathways, including Ras/Erk, PLC-γ, and PI3K/Akt, ultimately affecting cellular functions .
Comparison with Similar Compounds
2,3-Dihydrofuro[2,3-b]pyridine: Another heterocyclic compound with a similar fused ring structure.
Pyridine-3-carboxylic acid derivatives: These compounds share the pyridine ring and carboxylic acid functional group.
Uniqueness: 5,7-Dihydrofuro[3,4-b]pyridine-3-carboxylic acid is unique due to its specific ring fusion and the presence of both furan and pyridine rings. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5,7-dihydrofuro[3,4-b]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-8(11)5-1-6-3-12-4-7(6)9-2-5/h1-2H,3-4H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKLLTIBCYMULN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)N=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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